Heptyl N-acetyl-DL-methionate
Description
Contextualization of N-Acetylated Amino Acid Derivatives in Contemporary Chemical Synthesis
N-acetylated amino acid derivatives are foundational building blocks in modern organic and medicinal chemistry. The acetylation of an amino acid's alpha-amino group is a critical strategy that serves multiple purposes. researchgate.net Primarily, the acetyl group functions as an effective protecting group, neutralizing the nucleophilicity of the amine. oup.comresearchgate.net This protection is essential during complex synthetic sequences, such as peptide synthesis, as it prevents the amino group from participating in unwanted side reactions, thereby directing reactivity towards the carboxylic acid terminus. oup.com
Beyond protection, N-acetylation is a common motif in nature and is integral to various metabolic pathways. researchgate.net Consequently, synthetic N-acetyl amino acids are invaluable tools for metabolomics research and for synthesizing biologically relevant molecules, including unnatural amino acid derivatives designed to have improved pharmacokinetic properties. researchgate.netacs.org The synthesis of these compounds is often achieved through straightforward methods, such as reaction with acetic anhydride (B1165640), making them readily accessible for a wide range of research applications. researchgate.netgoogle.com
The Significance of Esterification in Modulating Amino Acid Derivative Properties for Research Purposes
Esterification of the carboxylic acid group is a powerful and widely employed modification in amino acid chemistry. oup.com This reaction converts the polar, and typically ionic, carboxyl group into a less polar ester functional group, which profoundly alters the molecule's physicochemical properties. One of the most significant consequences of esterification is the modulation of lipophilicity (fat-solubility). nih.gov By varying the length and structure of the alcohol used for esterification—for instance, from a small methyl group to a long heptyl chain—researchers can systematically fine-tune a derivative's solubility, crystallinity, and thermal stability. nih.gov
This ability to control lipophilicity is of paramount importance in chemical biology and drug design. For example, increasing a molecule's lipid solubility can enhance its ability to cross biological membranes, a critical factor for cellular uptake and transdermal delivery. nih.gov Furthermore, esterification is a common strategy for creating prodrugs, where an ester linkage is designed to be cleaved by enzymes within the body, releasing the active compound. researchgate.net In the context of laboratory research, esterification is a key step in solid-phase peptide synthesis, where it is used to anchor the first amino acid to a solid support resin. researchgate.net The choice of ester can also influence susceptibility to enzymatic reactions, a property exploited in the kinetic resolution of racemic mixtures. nih.gov
Rationale for Academic Inquiry into Heptyl N-acetyl-DL-methionate: Bridging Fundamental Chemistry and Biochemical Systems
This compound (CAS No. 94160-17-5) is a specific ester derivative that serves as an exemplary case study for bridging fundamental chemical principles with biochemical applications. ontosight.aiamericanchemicalsuppliers.com Its structure combines the N-acetylated methionine core with a seven-carbon heptyl ester chain. This substantial lipophilic tail dramatically alters the properties of the parent N-acetyl-DL-methionine, rendering the molecule significantly less soluble in water and more soluble in nonpolar environments. ontosight.ai
While it has found practical use as a skin-conditioning agent and emollient in cosmetic formulations due to these properties, its value in academic research lies in its potential as a model compound. ontosight.ai The rationale for its scientific inquiry includes:
Investigating Lipid Bilayer Interactions: The heptyl chain provides a well-defined lipophilic anchor, making the molecule an ideal tool for studying how amino acid derivatives interact with and partition into biological membranes.
Probing Enzyme Specificity: It can be used as a substrate to explore the steric and electronic tolerances of esterase and lipase (B570770) enzymes, investigating how they accommodate long-chain amino acid esters.
Developing Advanced Delivery Systems: As a highly lipophilic derivative, it serves as a structural template for designing prodrugs or components of lipid-based drug delivery systems where controlled release and membrane transport are desired.
The study of this compound allows researchers to systematically investigate the impact of significant lipophilicity on the behavior of an amino acid derivative, providing data that informs fields ranging from membrane biophysics to pharmaceutical sciences.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 94160-17-5 | americanchemicalsuppliers.com |
| IUPAC Name | heptyl 2-acetamido-4-methylsulfanylbutanoate | americanchemicalsuppliers.com |
| Molecular Formula | C₁₄H₂₇NO₃S | americanchemicalsuppliers.com |
| Molecular Weight | 289.43 g/mol | americanchemicalsuppliers.com |
| Physical Form | White crystalline powder | ontosight.ai |
| Solubility | Slightly soluble in water | ontosight.ai |
Overview of Key Research Trajectories for N-Acetyl-DL-methionate Esters
The broader family of N-acetyl-DL-methionate esters has been the subject of several distinct research trajectories, each leveraging the unique properties conferred by the ester group. These studies highlight the versatility of these derivatives in different scientific domains.
Enzymatic Kinetic Resolution: A significant area of research is the use of simple esters, particularly N-acetyl-DL-methionine methyl ester, for the chiral separation of methionine enantiomers. nih.gov Lipase enzymes can exhibit high enantioselectivity, preferentially hydrolyzing the ester of the L-enantiomer to produce N-acetyl-L-methionine, while leaving the N-acetyl-D-methionine methyl ester unreacted. nih.gov This biocatalytic approach is a powerful method for producing optically pure amino acid derivatives.
Analytical Derivatization for Isotope Analysis: In the field of geochemistry and metabolic studies, amino acids are often converted into volatile ester derivatives for analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov N-acetyl methyl esters of amino acids, including methionine, have been developed and validated for the precise determination of carbon isotope (δ¹³C) values, which can provide information about diet, metabolism, and ecological food webs. nih.gov
Medicinal Chemistry and Prodrug Design: Researchers have explored esters of N-acetyl-DL-methionine as a strategy to create new chemical entities with therapeutic potential. For example, an ester linking N-acetyl-DL-methionine to paracetamol was synthesized and studied for its ability to protect the liver by enhancing the synthesis of glutathione, a key antioxidant. ebi.ac.uk This demonstrates the potential of these esters to function as codrugs, where two therapeutic agents are linked together.
Mechanistic Studies of Chemical Reactions: The parent compound, N-acetyl-DL-methionine, has been used in fundamental kinetic and mechanistic studies to understand its oxidation pathways. gsconlinepress.com Such research, which identifies oxidation products like N-acetyl-DL-methionine sulfoxide, is crucial for understanding the stability and potential degradation pathways of its ester derivatives in various chemical and biological environments. gsconlinepress.com
Table 2: Research Applications of N-Acetyl-DL-methionate Esters
| Research Trajectory | Ester Type Example | Purpose | Reference |
|---|---|---|---|
| Enzymatic Resolution | Methyl Ester | Substrate for lipase-catalyzed separation of L and D enantiomers. | nih.gov |
| Analytical Chemistry | Methyl Ester | Volatile derivative for GC/C/IRMS isotope analysis. | nih.gov |
| Medicinal Chemistry | Paracetamol Ester | Codrug designed for liver protection. | ebi.ac.uk |
| Reactivity Studies | (Parent Acid) | Model for studying oxidation mechanisms relevant to all derivatives. | gsconlinepress.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
94160-17-5 |
|---|---|
Molecular Formula |
C14H27NO3S |
Molecular Weight |
289.44 g/mol |
IUPAC Name |
heptyl 2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C14H27NO3S/c1-4-5-6-7-8-10-18-14(17)13(9-11-19-3)15-12(2)16/h13H,4-11H2,1-3H3,(H,15,16) |
InChI Key |
ITAMPCRWHBHHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Heptyl N Acetyl Dl Methionate
Regio- and Stereoselective Synthesis of N-Acetyl-DL-methionate Esters
The synthesis of N-acetyl-DL-methionate esters, such as the heptyl variant, involves a two-step conceptual process: the formation of the ester bond and the acetylation of the amino group. The order and methodology of these steps are critical for achieving desired yields and purity.
Esterification Reactions: Approaches to Heptyl Ester Formation
The formation of the heptyl ester of N-acetyl-DL-methionine can be approached through several established esterification methods. Conventional acid-catalyzed reactions, where N-acetyl-DL-methionine is reacted with heptanol (B41253) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, represent a standard approach. These are equilibrium-driven processes that often require the removal of water to achieve high conversion.
More advanced methods offer milder conditions and potentially higher yields. The use of coupling reagents, such as those inspired by Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), can facilitate the esterification of N-protected amino acids. nih.gov These reagents activate the carboxylic acid group, allowing for an efficient reaction with the alcohol under less harsh conditions. nih.gov Studies on the esterification of N-acetyl-L-phenylalanine have demonstrated that microwave irradiation can significantly shorten reaction times and improve conversions compared to conventional heating methods. nih.gov Applying such a microwave-assisted protocol using a modified Mukaiyama reagent could be a promising "greener" strategy for synthesizing Heptyl N-acetyl-DL-methionate, potentially using excess heptanol as both reactant and solvent. nih.gov
Acetylation Strategies for N-Acetyl-DL-Methionine Precursors
The precursor, N-acetyl-DL-methionine, is synthesized by the acetylation of DL-methionine. A common and straightforward method involves the reaction of methionine with acetic anhydride (B1165640). google.com The reaction conditions can be varied to optimize yield and minimize side reactions, including potential racemization if starting with an enantiomerically pure methionine. google.com
One approach involves reacting methionine with a slight excess of acetic anhydride in an inert organic solvent, such as ethyl acetate (B1210297) or acetone, at elevated temperatures (55-100°C). google.com Upon cooling, the N-acetyl-DL-methionine product crystallizes directly from the reaction mixture in high purity. google.com
Another established method is the acetylation of methionine in the presence of an aqueous alkali at a controlled pH and temperature. google.com This process, reacting L-methionine with 1.05 to 1.70 moles of acetic anhydride per mole of the amino acid at a pH between 6.5 and 10.0 and a temperature of 20° to 60°C, can achieve yields of at least 90% while preserving the optical purity of the starting material. google.com For the synthesis of the DL-form, this method ensures efficient and high-yield conversion of the racemic amino acid precursor.
| Method | Reagents | Conditions | Reported Yield | Key Features |
|---|---|---|---|---|
| Organic Solvent | DL-Methionine, Acetic Anhydride | Inert solvent (e.g., ethyl acetate), 55-100°C | High | Product crystallizes directly upon cooling. google.com |
| Aqueous Alkali | L-Methionine, Acetic Anhydride, Aqueous Alkali (e.g., NaOH) | pH 6.5-10.0, 20-60°C | ≥90% | Preserves optical purity of the starting amino acid. google.com |
| Concentrated Acetic Acid | L-Methionine, Acetic Anhydride | Concentrated Acetic Acid | ~70% | Known to cause partial racemization. google.com |
Biocatalytic Approaches to N-Acetyl-DL-methionate Ester Synthesis and Resolution
Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis for both the creation and resolution of chiral compounds like N-acetyl-DL-methionate esters.
Enzyme-Catalyzed Esterification and Transesterification Reactions
Enzymes, particularly lipases and proteases, can be used to catalyze the esterification of N-acetyl-DL-methionine with heptanol. These reactions can be conducted in organic solvents or solvent-free systems to shift the thermodynamic equilibrium towards ester synthesis. While direct enzymatic synthesis of this compound is not extensively documented, the synthesis of other N-acyl-amino acid esters provides a strong precedent. For instance, porcine aminoacylase-1 (pAcy1) has been used for the synthesis of N-acetyl-methionine, although with modest conversion (18%) in an aqueous system. nih.govuni-duesseldorf.de Shifting to a non-aqueous medium would be essential for driving the synthesis of the heptyl ester. Lipases are well-known for their ability to catalyze esterification and transesterification reactions and would be prime candidates for this transformation.
Enantioselective Hydrolysis for Chiral Resolution of DL-Forms
The most significant application of biocatalysis in this context is the chiral resolution of N-acetyl-DL-methionine and its esters. Aminoacylases (or simply acylases) are highly enantioselective enzymes that catalyze the hydrolysis of the N-acyl group from L-amino acids, leaving the D-enantiomer intact. scribd.com This is a widely used industrial method for producing optically pure L-amino acids.
The process involves incubating a solution of N-acetyl-DL-methionine with an L-aminoacylase, such as the well-characterized enzyme from Aspergillus oryzae or porcine kidney. The enzyme specifically hydrolyzes N-acetyl-L-methionine to L-methionine and acetic acid. azom.comnews-medical.net The unreacted N-acetyl-D-methionine can then be easily separated from the free L-methionine based on their different physicochemical properties. The D-enantiomer can be subsequently racemized and recycled to achieve a theoretical yield of 100% for the L-amino acid.
The kinetics of this enzymatic hydrolysis have been studied. For porcine acylase, the Michaelis-Menten constant (KM) and maximum reaction rate (Vmax) can be determined by monitoring the reaction progress, often using ¹H NMR spectroscopy to track the depletion of the substrate and the appearance of the product. azom.comnews-medical.net
More advanced strategies employ a dynamic kinetic resolution (DKR) approach. This involves coupling the enantioselective acylase with a racemase, such as N-acetyl amino acid racemase (NAAAR). ed.ac.uk The racemase continuously converts the non-reactive N-acetyl-D-methionine into N-acetyl-L-methionine in situ, which is then immediately hydrolyzed by the L-acylase. ed.ac.uk This one-pot process overcomes the 50% yield limitation of classical resolution, allowing for the complete conversion of the racemic starting material into the desired L-amino acid. ed.ac.uk
| Enzyme | Source | Reaction Catalyzed | Selectivity | Key Application |
|---|---|---|---|---|
| L-Aminoacylase (ACY1) | Porcine Kidney, Aspergillus oryzae | Enantioselective hydrolysis | L-enantiomer | Industrial resolution of N-acetyl-DL-amino acids. scribd.comgoogle.com |
| D-Aminoacylase | Rhodococcus armeniensis, Alcaligenes denitrificans | Enantioselective hydrolysis | D-enantiomer | Resolution to produce D-amino acids. researchgate.net |
| N-Acetyl Amino Acid Racemase (NAAAR) | Amycolatopsis sp. | Racemization of N-acetyl amino acids | N/A | Used with an acylase for Dynamic Kinetic Resolution (DKR). ed.ac.uk |
Derivatization and Functionalization Strategies for Enhanced Research Utility
For analytical purposes, such as quantification and chiral separation by chromatography, Heptyl N-acetyl-DL-methionine can be further derivatized. While the core molecule is already an ester and N-acetylated derivative of methionine, additional functionalization can enhance its detectability or volatility for specific analytical techniques.
A primary application of derivatization is in gas chromatography (GC). Although the heptyl ester is more volatile than the parent N-acetyl-DL-methionine, further derivatization might be employed. More commonly, the parent amino acid, methionine, is derivatized to N-acetyl alkyl esters for GC-based analysis. acs.orgnih.govresearchgate.net For example, N-acetyl methyl esters (NACME) and N-acetyl isopropyl esters (NAIP) are prepared to improve the accuracy of isotopic analysis by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). acs.orgnih.gov These derivatization procedures typically involve methylation or isopropylation followed by acetylation. acs.org
For high-performance liquid chromatography (HPLC), derivatization can be used to introduce a chromophore or fluorophore for enhanced detection. Reagents like 2,4-dinitrofluorobenzene (DNFB) react with the amino group of amino acids to yield derivatives that are readily detectable by UV-Vis detectors. researchgate.net While this compound already has its amino group blocked, similar strategies could be envisioned if the acetyl group were removed or if other functional groups were present on a modified version of the molecule. Chiral derivatizing agents, such as o-phthalaldehyde/N-acetyl-L-cysteine, can be used to form diastereomers that can be separated on a standard achiral HPLC column, enabling the determination of enantiomeric purity. researchgate.net
Chemical Modification of the Heptyl Chain
The heptyl ester group of this compound is susceptible to reactions typical of carboxylic acid esters, primarily hydrolysis and transesterification. These transformations allow for the removal or exchange of the heptyl group.
Hydrolysis:
Hydrolysis is the cleavage of the ester bond by reaction with water to yield the parent carboxylic acid (N-acetyl-DL-methionine) and alcohol (heptanol). This reaction can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of the Fischer esterification. It is an equilibrium process that is typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org To drive the reaction to completion, a significant amount of water is used. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide. wikipedia.org The reaction is irreversible and results in the formation of the carboxylate salt (sodium N-acetyl-DL-methionate) and heptanol. chemguide.co.ukwikipedia.org The free carboxylic acid can then be obtained by acidification of the salt. Saponification is often preferred for its irreversibility and the typically cleaner separation of products. chemguide.co.uk
Transesterification:
Transesterification is a process where the heptyl group of the ester is exchanged with the alkyl group of another alcohol. wikipedia.org This reaction provides a pathway to synthesize different alkyl esters of N-acetyl-DL-methionine from the heptyl ester. The reaction is an equilibrium process that can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com To favor the formation of the new ester, the reactant alcohol is typically used in large excess as the solvent. wikipedia.orgmasterorganicchemistry.com For instance, reacting this compound with an excess of methanol (B129727) under acidic or basic conditions would yield Methyl N-acetyl-DL-methionate and heptanol.
| Transformation | Reagents & Conditions | Products | Reaction Type |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid Catalyst (e.g., H₂SO₄), Heat | N-acetyl-DL-methionine & Heptanol | Reversible |
| Base-Catalyzed Hydrolysis (Saponification) | Aqueous Base (e.g., NaOH), Heat | N-acetyl-DL-methionate Salt & Heptanol | Irreversible |
| Transesterification | Excess of a different alcohol (R'-OH), Acid or Base Catalyst, Heat | New Ester (N-acetyl-DL-methionate-OR') & Heptanol | Reversible |
Further Functionalization of the N-Acetyl-DL-methionine Moiety
The N-acetyl-DL-methionine portion of the molecule contains two primary sites for further chemical modification: the thioether side chain and the N-acetyl group.
Oxidation of the Thioether Group:
The methionine side chain contains a thioether group that is susceptible to oxidation. mdpi.com This is a significant reaction in the context of protein chemistry and can be achieved using various oxidizing agents. mdpi.com The reaction of the thioether with one equivalent of a mild oxidizing agent, such as hydrogen peroxide, typically yields the corresponding sulfoxide. The oxidation of methionine residues can be a reversible process in biological systems. mdpi.com In a chemical setting, stronger oxidizing conditions can lead to the formation of the sulfone. The oxidation state of the sulfur atom influences the polarity and chemical properties of the molecule.
Reactions of the N-Acetyl Group:
The N-acetyl group serves as a protecting group for the amine. While stable under many conditions, it can be removed (deacetylation) under specific, often harsh, hydrolytic conditions, typically involving strong acids or bases at elevated temperatures. However, these conditions can also lead to the simultaneous hydrolysis of the heptyl ester bond. Selective removal of the N-acetyl group without affecting the ester would require carefully chosen reaction conditions or enzymatic methods. For instance, some acylase enzymes are known to catalyze the hydrolysis of N-acylamino acids.
| Functional Group | Transformation | Reagents & Conditions | Products |
|---|---|---|---|
| Thioether Side Chain | Oxidation | Mild Oxidizing Agent (e.g., H₂O₂) | Heptyl N-acetyl-DL-methionine sulfoxide |
| N-Acetyl Group | Deacetylation (Hydrolysis) | Strong Acid or Base, Heat | Heptyl DL-methioninate (or its salt) & Acetic Acid (or its salt) |
Advanced Structural Elucidation and Conformational Analysis of Heptyl N Acetyl Dl Methionate
Spectroscopic Characterization Methodologies for Structural Confirmation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic TransitionsThere is no specific UV-Vis spectroscopic data available for Heptyl N-acetyl-DL-methionate. Studies on N-acetyl-DL-methionine crystals indicate excellent transparency in the visible and near-infrared regions, with a photoluminescence emission occurring at 350 nm.nih.govHowever, a detailed analysis of the electronic transitions specific to the heptyl ester derivative is absent from the literature.
Lack of Publicly Available Data on this compound Prevents Detailed Structural Analysis
A thorough and comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information on the chemical compound this compound. As a result, the generation of a detailed article focusing on its advanced structural elucidation, conformational analysis, crystal structure, and chiral properties, as per the requested outline, is not possible at this time.
While extensive research exists for the parent compound, N-acetyl-DL-methionine, including studies on its crystal structure and chiral separation, these findings cannot be directly extrapolated to its heptyl ester derivative. The addition of the heptyl ester group would significantly alter the molecule's physicochemical properties, including its crystal packing, conformational preferences, and chiral behavior. Without specific experimental data for this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.
The requested article outline necessitates detailed research findings for the following sections, for which no specific data could be found for this compound:
Analysis of Chiral Properties and Stereochemical Integrity:There are no studies detailing the chiral separation, enantiomeric purity, or stereochemical stability of this compound.
Therefore, to maintain scientific integrity and adhere to the strict content inclusions and exclusions, the requested article cannot be produced. Further experimental research on the synthesis, purification, and structural analysis of this compound is required before a scientifically accurate and detailed article on its properties can be written.
Biochemical Interactions and Mechanistic Studies of Heptyl N Acetyl Dl Methionate
Enzymatic Hydrolysis of the Ester Bond
The primary enzymatic reaction anticipated for Heptyl N-acetyl-DL-methionate in a biological system is the hydrolysis of its ester bond, releasing N-acetyl-DL-methionine and heptanol (B41253). This reaction is crucial as it is the initial step in making the core methionine molecule bioavailable.
The enzymatic cleavage of the ester bond in this compound is most likely catalyzed by lipases or other non-specific esterases, rather than acylases.
Lipases : These enzymes typically hydrolyze ester bonds in lipids. Due to the long heptyl chain, this compound possesses a more lipid-like character compared to its parent compound. Lipases have been shown to selectively hydrolyze the L-enantiomer of various amino acid esters, making them key enzymes in the kinetic resolution of racemic mixtures. nih.govcapes.gov.br Studies have demonstrated that lipases from sources such as Pseudomonas, Rhizopus, and porcine pancreas can effectively catalyze the hydrolysis of amino acid esters. nih.govcapes.gov.br The active site of lipases is generally large and hydrophobic, which would accommodate the heptyl group of the substrate. nih.gov
Acylases : In contrast, acylases, particularly Acylase I, are highly specific for the hydrolysis of the N-acyl group from N-acetylated amino acids. nih.govhmdb.ca Their primary role in the context of N-acetyl-DL-methionine is to cleave the acetyl group from the nitrogen atom to yield L-methionine and acetate (B1210297), a reaction that would occur after the initial de-esterification of the heptyl group. nih.govnews-medical.netazom.com Therefore, acylases are not expected to act directly on the ester bond of this compound.
Table 1: Enzyme Specificity for N-acetyl-amino Acid Derivatives
| Enzyme Class | Primary Substrate Moiety | Action on this compound | Expected Product(s) |
|---|---|---|---|
| Lipases/Esterases | Carboxyl Ester Bond | Hydrolysis of the heptyl ester | N-acetyl-DL-methionine + Heptanol |
| Acylases (e.g., Acylase I) | N-acyl (amide) Bond | Hydrolysis of the N-acetyl group (on the de-esterified substrate) | L-methionine + Acetate |
The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. news-medical.netazom.com The key parameters of this model are:
Vmax (Maximum Velocity) : The maximum rate of the reaction at saturating substrate concentrations.
KM (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax, often used as an indicator of the enzyme's affinity for the substrate (a lower KM suggests higher affinity). news-medical.netazom.com
While specific kinetic data for the enzymatic hydrolysis of this compound are not available, studies on the related compound, N-acetyl-DL-methionine, provide some context for the subsequent metabolic step. The hydrolysis of the N-acetyl group of N-acetyl-L-methionine by porcine acylase has been studied, yielding a KM value of 0.24 mol/L and a Vmax of 0.3152 mmol L⁻¹s⁻¹. news-medical.net For the microbial aminoacylase (B1246476) from Aspergillus oryzae, the Km for N-acetyl-DL-methionine was found to be approximately 1 x 10⁻¹ M. nih.gov
For the initial hydrolysis of the heptyl ester bond, it would be necessary to experimentally determine the Vmax and KM values using a suitable lipase (B570770) or esterase. This would involve measuring the initial reaction rates at various concentrations of this compound and fitting the data to the Michaelis-Menten equation.
Several factors are known to influence the rate and efficiency of lipase-catalyzed de-esterification reactions:
pH : Enzymes have an optimal pH range for activity. For lipase-catalyzed hydrolysis, the optimal pH is typically neutral to slightly alkaline.
Temperature : Reaction rates generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity.
Solvent : The choice of solvent can be critical, especially in non-aqueous environments. Lipases often function well in organic solvents, which can be relevant for a lipophilic substrate like a heptyl ester. nih.gov
Water Content : Water is a reactant in hydrolysis. In organic solvent systems, a minimal amount of water is necessary for lipase activity, but excess water can shift the equilibrium away from synthesis towards hydrolysis. nih.gov
Presence of Activators or Inhibitors : Some lipases require metal ions for optimal activity. Conversely, certain compounds can act as inhibitors, reducing the rate of the enzymatic reaction. For instance, the presence of Co(II) ions was found to increase the reaction velocity of aminoacylase on N-acetyl-L-methionine. nih.gov
Biological Fate and Metabolic Disposition at the Molecular Level
Following enzymatic hydrolysis of the ester bond, the resulting N-acetyl-DL-methionine and heptanol would enter their respective metabolic pathways.
The anticipated primary biotransformation pathway for this compound is a two-step process:
De-esterification : The initial and rate-limiting step is the hydrolysis of the heptyl ester by lipases or esterases to yield N-acetyl-DL-methionine and heptanol.
this compound + H₂O → N-acetyl-DL-methionine + Heptan-1-ol
Deacetylation : The liberated N-acetyl-DL-methionine is then a substrate for aminoacylases (specifically Acylase I), which are stereospecific for the L-enantiomer. hmdb.ca This reaction cleaves the acetyl group, releasing L-methionine and acetate. nih.govnih.gov The remaining N-acetyl-D-methionine is not readily deacetylated by this enzyme.
N-acetyl-L-methionine + H₂O → L-methionine + Acetate
Studies have shown that L-methionine derived from N-acetyl-L-methionine is metabolically equivalent to free L-methionine. nih.gov The released acetate can be metabolized, as experiments have shown that the acetyl group from N-acetyl-L-methionine is converted to CO₂ at a similar rate to sodium acetate. nih.gov
The ultimate metabolic purpose of this compound is to serve as a source of the essential amino acid L-methionine. Once released, L-methionine plays a critical role in numerous biochemical reactions, most notably as a precursor for methyl group transfer. nih.gov
Transmethylation : Methionine is converted to S-adenosylmethionine (SAM), which is the primary methyl group donor in the body. nih.govtaylorandfrancis.com SAM participates in the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. This process, known as transmethylation, is fundamental to the regulation of gene expression, signal transduction, and metabolic homeostasis. nih.govwikipedia.org The donation of its methyl group converts SAM to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. taylorandfrancis.com Homocysteine can be remethylated to regenerate methionine, thus completing the cycle. nih.govwikipedia.org
Therefore, this compound, by providing L-methionine after its two-step hydrolysis, serves as an indirect substrate for all SAM-dependent transmethylation reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-acetyl-DL-methionine |
| N-acetyl-L-methionine |
| N-acetyl-D-methionine |
| Heptanol (Heptan-1-ol) |
| L-methionine |
| Acetate |
| S-adenosylmethionine (SAM) |
| S-adenosylhomocysteine (SAH) |
| Homocysteine |
| Sodium Acetate |
| CO₂ (Carbon Dioxide) |
Interactions with Model Biological Membranes and Macromolecules
The introduction of a seven-carbon alkyl chain (heptyl group) to the carboxyl end of N-acetyl-DL-methionine fundamentally alters its physicochemical properties, most notably increasing its hydrophobicity. This structural modification is a key determinant of how the molecule interacts with the lipid-rich environments of cell membranes and the specific domains of proteins and enzymes.
The cellular uptake of many small molecules is often limited by their ability to traverse the lipid bilayer of cell membranes. For polar molecules like N-acetyl-DL-methionine, this can be a significant hurdle. Chemical modification to increase lipophilicity is a common strategy to enhance membrane permeability.
Research on other N-acetylated amino acid derivatives has demonstrated that esterification with alkyl groups boosts their ability to cross cell membranes. For instance, studies have shown that increasing the lipophilicity of N-acetylated amino sugars by masking hydroxyl groups with ester-linked acetates enhances their cell entry nih.gov. The esterified compounds can more readily partition into the hydrophobic core of the membrane and diffuse across. Once inside the cell, endogenous esterases can hydrolyze the ester bond, releasing the parent compound nih.gov.
Following this principle, this compound, being significantly more lipophilic than N-acetyl-DL-methionine, is expected to exhibit enhanced membrane permeability. The heptyl group would facilitate its insertion into and passage through the lipid bilayer. This concept is supported by studies on various lipophilic drug molecules, where increased lipophilicity generally correlates with improved membrane permeation nih.gov.
The expected trend in physicochemical properties and membrane permeability for a series of N-acetyl-DL-methionate alkyl esters is illustrated in the table below. As the length of the alkyl chain increases, the lipophilicity (represented by the partition coefficient, LogP) is predicted to rise, leading to a corresponding increase in membrane permeability.
Table 1: Predicted Physicochemical Properties and Membrane Permeability of N-acetyl-DL-methionate Alkyl Esters
| Compound | Alkyl Chain | Predicted LogP | Predicted Membrane Permeability |
|---|---|---|---|
| N-acetyl-DL-methionine | None | Low | Low |
| Methyl N-acetyl-DL-methionate | Methyl (C1) | Moderate | Moderate |
| Ethyl N-acetyl-DL-methionate | Ethyl (C2) | Moderate-High | Moderate-High |
| Propyl N-acetyl-DL-methionate | Propyl (C3) | High | High |
| Butyl N-acetyl-DL-methionate | Butyl (C4) | High | High |
| Pentyl N-acetyl-DL-methionate | Pentyl (C5) | Very High | Very High |
| Hexyl N-acetyl-DL-methionate | Hexyl (C6) | Very High | Very High |
| This compound | Heptyl (C7) | Very High | Very High |
The interaction of this compound with proteins and enzymes is likely to be influenced by both the N-acetyl-methionine moiety and the heptyl ester group. N-acetyl-methionine itself is known to interact with various enzymes. For example, it can be a substrate for acylases, which hydrolyze the acetyl group, and it may interact with enzymes involved in methionine metabolism nih.gov.
The introduction of the lipophilic heptyl chain could modulate these interactions in several ways:
Enhanced Binding to Hydrophobic Pockets: Many proteins and enzymes have hydrophobic pockets or channels. The heptyl group of this compound could facilitate the binding of the molecule to these hydrophobic regions, potentially increasing its affinity or altering its orientation within the active or allosteric site.
Interaction with Membrane-Associated Proteins: Due to its increased lipophilicity, this compound is more likely to be present within or near cellular membranes. This could lead to a higher propensity for interaction with membrane-bound proteins and enzymes, such as receptors or transport proteins.
Alteration of Enzyme Kinetics: For enzymes that metabolize N-acetyl-methionine, the presence of the bulky and hydrophobic heptyl group could affect substrate recognition and catalysis. It might act as an inhibitor by blocking the active site or, conversely, could enhance binding if the active site has a complementary hydrophobic region. For instance, the hydrolysis of N-acetyl-DL-methionine by porcine acylase has been studied, and the addition of a large ester group would likely alter the kinetics of such a reaction nih.gov.
The potential interactions of this compound with various classes of proteins are summarized in the conceptual table below.
Table 2: Potential Interactions of this compound with Proteins and Enzymes
| Protein/Enzyme Class | Potential Interaction | Predicted Consequence |
|---|---|---|
| Acylases | Substrate or inhibitor | Hydrolysis to release N-acetyl-methionine and heptanol, or inhibition of enzyme activity. |
| Methionine-metabolizing enzymes | Potential substrate or modulator | May influence pathways involving methionine, though likely after hydrolysis. |
| Membrane Receptors | Ligand binding | The lipophilic tail may facilitate interaction with transmembrane domains. |
| Transport Proteins | Substrate for transport | Could be a substrate for transporters of lipophilic molecules. |
| Serum Albumin | Non-specific binding | The hydrophobic heptyl chain would likely promote binding to albumin in circulation. |
Advanced Analytical Techniques in Heptyl N Acetyl Dl Methionate Research
Chromatographic Method Development for Purity and Isomer Analysis
Chromatography is a fundamental tool for the separation and analysis of Heptyl N-acetyl-DL-methionate. The development of robust chromatographic methods is crucial for assessing the purity of the compound and for resolving its different isomeric forms, which is essential for its application and study.
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of amino acid derivatives. For this compound, reversed-phase (RP) HPLC is a common approach for purity assessment. sielc.com The method's scalability allows it to be used for both analytical quantification and preparative separation to isolate impurities. sielc.com
A typical HPLC method for a related compound, N-acetylmethionine, utilizes a C18 or similar non-polar stationary phase. sielc.comnih.gov The separation is achieved by using a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. nih.govsigmaaldrich.com The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte. For mass spectrometry-compatible methods, volatile buffers such as those prepared with formic acid or ammonium (B1175870) acetate (B1210297) are used. sielc.comsigmaaldrich.com
Table 1: Illustrative HPLC Parameters for Purity Analysis of N-acetyl-methionine Esters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C - 30 °C |
| Detection | UV at 210-230 nm |
| Injection Volume | 1-10 µL |
This table is illustrative and based on typical methods for similar compounds.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, amino acids and their derivatives like this compound are often not sufficiently volatile for direct GC analysis. thermofisher.comsigmaaldrich.com Therefore, a derivatization step is typically required to convert the polar functional groups into more volatile, less reactive moieties. sigmaaldrich.com
Common derivatization techniques for amino acids include silylation, which replaces active hydrogens with a nonpolar group. thermofisher.comsigmaaldrich.com For instance, reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used. thermofisher.comsigmaaldrich.com Another approach is esterification of the carboxyl group followed by acylation of the amino group. nih.govoup.com Although this compound is already N-acetylated and esterified, further derivatization might be necessary to improve its chromatographic behavior for GC analysis. The resulting volatile derivatives can then be separated on a suitable GC column, often a 5% phenyl methylpolysiloxane column, and detected by a flame ionization detector (FID). thermofisher.com
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|
| MSTFA | -OH, -NH2, -SH | Trimethylsilyl (TMS) |
| MTBSTFA | -OH, -NH2, -SH | tert-butyldimethylsilyl (TBDMS) |
| Isobutyl chloroformate | -NH2, -OH, -SH | Isobutoxycarbonyl (isoBOC) |
This table presents common derivatization strategies for amino acids to make them amenable to GC analysis. thermofisher.comsigmaaldrich.comnih.gov
Chiral Chromatography for Enantiomeric Separation
Since this compound is a derivative of a racemic mixture (DL-methionine), it exists as a pair of enantiomers: Heptyl N-acetyl-D-methionate and Heptyl N-acetyl-L-methionine. The separation of these enantiomers is critical as they may exhibit different biological activities. Chiral chromatography is the most effective method for this purpose.
This separation can be achieved using a chiral stationary phase (CSP). sigmaaldrich.comed.ac.ukresearchgate.net CSPs based on macrocyclic antibiotics like teicoplanin or polysaccharide derivatives have proven effective for the resolution of N-derivatized amino acids. sigmaaldrich.comresearchgate.net The choice of mobile phase, which often consists of mixtures of organic solvents like methanol or acetonitrile with aqueous buffers, plays a crucial role in achieving enantioselectivity. sigmaaldrich.comresearchgate.net Another approach involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 3: Example Chiral HPLC Conditions for N-acetyl-DL-methionine
| Parameter | Condition |
|---|---|
| Column | Astec® (R,R) P-CAP (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | 70:30 (v/v) mixture of 20 mM ammonium acetate in acetonitrile and 20 mM ammonium acetate in methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
Source: Based on HPLC analysis of N-Acetylmethionine enantiomers on an Astec® (R,R) P-CAP column. sigmaaldrich.com
Mass Spectrometry for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is an indispensable analytical technique that provides information on the molecular weight and structure of analytes. nih.gov When coupled with a chromatographic separation technique, it becomes a highly powerful tool for the identification and quantification of compounds in complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and selectivity of mass spectrometry. nih.gov This technique is ideal for analyzing this compound in complex biological matrices such as plasma or cell extracts, as well as for metabolite profiling studies. nih.govnih.govcelerion.com
In a typical LC-MS setup, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look for the specific molecular ion of this compound for enhanced sensitivity. This allows for the simultaneous quantification of the parent compound and its potential metabolites. nih.govnih.govrestek.com
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govescholarship.org This technique is crucial for the unequivocal identification of this compound and for characterizing its metabolites. nih.govescholarship.orgresearchgate.net
In an MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure. For N-acetylated amino acids, common fragmentation pathways include the loss of water and the loss of a ketene (B1206846) group. nih.gov The specific fragmentation of the heptyl ester chain and the methionine side chain would provide a unique fingerprint for the compound, allowing for its confident identification even in complex mixtures. nih.govresearchgate.net
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Methionine |
| N-acetyl-DL-methionine |
| Heptyl N-acetyl-D-methionine |
| Heptyl N-acetyl-L-methionine |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium acetate |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
Emerging Research Directions and Interdisciplinary Applications
Design and Synthesis of Novel N-Acetyl-DL-methionate Ester Analogues with Modified Alkyl Chains
The synthesis of novel N-acetyl-DL-methionate ester analogues is a focal point of research, aimed at tuning the molecule's physicochemical properties for various biochemical applications. The core concept involves modifying the length and structure of the alkyl ester chain, which directly influences properties like lipophilicity (hydrophobicity). monash.educhemrxiv.org Lipophilicity is a critical parameter that affects a molecule's solubility, membrane permeability, and interactions with biological macromolecules. nih.govexplorationpub.com
Standard synthetic routes to N-acyl amino acid esters often involve a two-step process: esterification of the carboxylic acid group, followed by acylation of the amino group. acs.org For methionine analogues, this typically involves reacting L-methionine with acetic anhydride (B1165640) in an aqueous alkali solution to produce N-acetyl-L-methionine. google.com Subsequent esterification with different alcohols (e.g., heptanol (B41253) for Heptyl N-acetyl-DL-methionate) yields the desired ester. The choice of alcohol dictates the length of the alkyl chain.
The rationale for modifying the alkyl chain is to create a library of compounds with a graduated range of lipophilicity. This allows for systematic studies of structure-activity relationships. explorationpub.com For instance, increasing the length of the alkyl chain from a methyl to a heptyl group significantly increases the molecule's hydrophobicity. monash.edu This modification is crucial for applications involving non-aqueous solvents or interactions with lipid membranes. monash.edu Researchers have developed various experimental scales to quantify the lipophilicity of both standard and non-standard amino acid derivatives, which guide the rational design of these analogues. rsc.orgresearchgate.net
Table 1: Physicochemical Properties of N-Acetyl-DL-methionate Analogues with Varying Alkyl Chains
| Alkyl Chain | Molecular Formula (Ester) | Expected Relative Lipophilicity | Potential Research Applications |
|---|---|---|---|
| Methyl | C8H15NO3S | Low | Baseline for aqueous biocatalysis studies |
| Propyl | C10H19NO3S | Moderate | Probing enzyme active sites with mixed polarity |
| Pentyl | C12H23NO3S | High | Studies in non-polar organic media |
| Heptyl | C14H27NO3S | Very High | Membrane transport and liposome (B1194612) interaction studies |
| Decyl | C17H33NO3S | Extremely High | Formation of self-assembled structures, drug delivery |
Investigation of this compound in Enzyme Engineering and Biocatalyst Development
The unique properties of lipophilic amino acid derivatives like this compound make them valuable in enzyme engineering and biocatalysis. The enzymatic synthesis of such lipophilic compounds is an area of growing interest, often utilizing enzymes like lipases and aminoacylases. nih.govmdpi.com These biocatalysts can function in non-aqueous environments, which is advantageous for synthesizing lipid-soluble molecules. nih.gov
N-acetyl-DL-methionine itself is a substrate for enzymes like aminoacylase (B1246476), which can catalyze its deacetylation. researchgate.netnews-medical.net Studies on the kinetics of this enzymatic hydrolysis, often monitored by ¹H NMR spectroscopy, provide insights into enzyme behavior and efficiency. news-medical.netazom.com The porcine kidney aminoacylase 1 (pAcy1), for example, has been used in the enantioselective synthesis of N-acetyl-L-methionine. nih.gov
In the context of enzyme engineering, modifying enzymes with lipophilic moieties can enhance their stability and activity in organic solvents or facilitate their interaction with hydrophobic substrates. While direct studies on this compound are specific, the principles of lipophilization are well-established. nih.gov Attaching lipophilic groups can alter an enzyme's substrate specificity or create novel biocatalysts for the synthesis of complex molecules like biosurfactants. mdpi.comuni-duesseldorf.de The synthesis of N-acyl-amino acids is a key step in producing these environmentally friendly surfactants. nih.govnih.gov
Q & A
Q. What are the established methods for synthesizing Heptyl N-acetyl-DL-methionate, and how can reaction efficiency be optimized?
Methodological Answer: this compound is likely synthesized via esterification of N-acetyl-DL-methionine with heptanol. Key steps include:
- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic approaches (lipases) can enhance esterification efficiency .
- Reaction Monitoring : Use ¹H NMR to track substrate depletion (e.g., heptanol’s –OH peak at 1.5 ppm) and product formation (ester carbonyl at ~170 ppm) .
- Purification : Liquid-liquid extraction or column chromatography to isolate the ester.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
Q. What is the metabolic role of N-acetyl-DL-methionine derivatives in cellular systems, and how might heptyl esterification alter this?
Methodological Answer: N-Acetyl-DL-methionine is an endogenous metabolite involved in sulfur amino acid metabolism and protein synthesis . Heptyl esterification may:
- Enhance lipid solubility, facilitating membrane penetration.
- Alter metabolic pathways, as seen in studies where N-acetyl-DL-methionine levels correlate with cancer cell apoptosis .
- Experimental Design : Treat cell lines (e.g., Raji B lymphoma) with this compound and analyze metabolites via LC-MS to track changes in methionine cycle intermediates .
Advanced Research Questions
Q. How can enzyme kinetics be studied for this compound hydrolysis in biological systems?
Methodological Answer:
- Kinetic Assay : Use ¹H NMR to monitor substrate depletion (e.g., ester peak at 4.15 ppm) and product (N-acetyl-DL-methionine) formation over time .
- Data Fitting : Apply Michaelis-Menten or Hill equations to derive and .
- Example Protocol :
- Incubate ester with hydrolytic enzymes (e.g., esterases) in PBS (pH 7.4).
- Acquire NMR spectra at 5-minute intervals.
- Calculate rate constants using nonlinear regression.
Q. How do contradictions in metabolite regulation (e.g., N-acetyl-DL-methionine downregulation in cancer) inform experimental design for this compound studies?
Methodological Answer: In colorectal cancer (CRC), N-acetyl-DL-methionine is downregulated in early stages but fluctuates during apoptosis . To address contradictions:
Q. What advanced statistical methods are suitable for analyzing dose-response data of this compound in biological assays?
Methodological Answer:
- Nonlinear Mixed Models : Fit exponential curves (e.g., ) to account for plateaus and source efficiency differences .
- Covariate Adjustment : Include variables like cell age or culture conditions as linear regressors.
- Software Tools : Use SAS NLMIXED or R’s nlme package for maximum likelihood estimation .
Q. How can this compound be structurally modified to enhance its biological activity or stability?
Methodological Answer:
- Ester Chain Optimization : Test alkyl chains (C5–C12) for solubility-stability trade-offs.
- Pro-Drug Strategies : Incorporate pH-sensitive linkers (e.g., hydrazone) for targeted release in acidic tumor microenvironments.
- Validation : Compare hydrolysis rates (via NMR) and cytotoxicity (MTT assays) across derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
